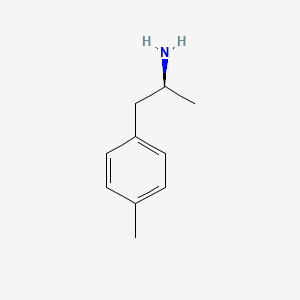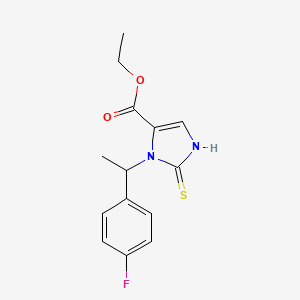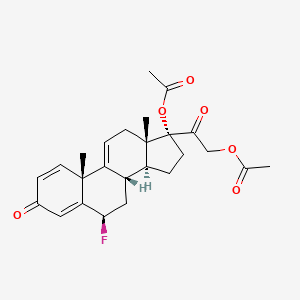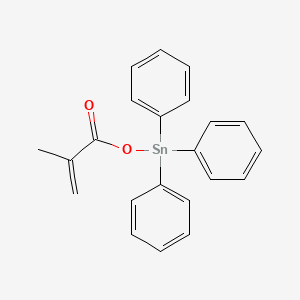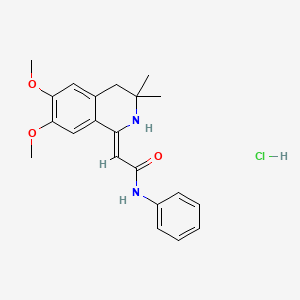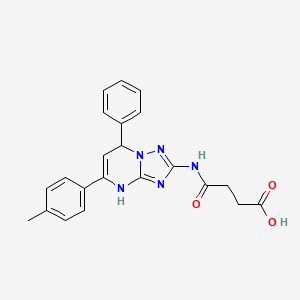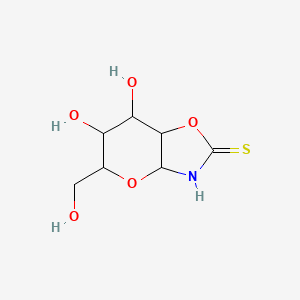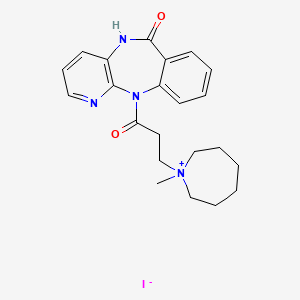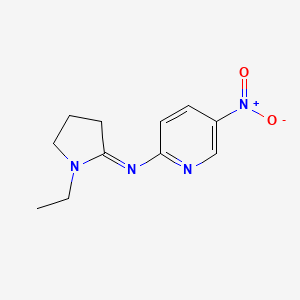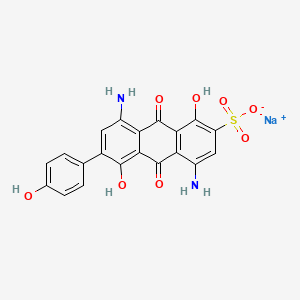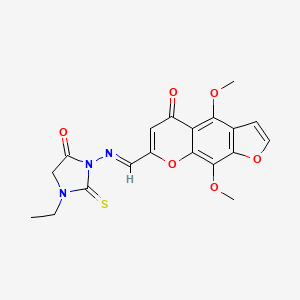
4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- is a complex organic compound with a unique structure that combines elements of imidazolidinone, furobenzopyran, and thioxo groups
Métodos De Preparación
The synthesis of 4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- typically involves multiple steps. The process starts with the preparation of the imidazolidinone core, followed by the introduction of the furobenzopyran moiety and the thioxo group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, often using reagents like halogens or alkylating agents.
Condensation: Condensation reactions can form new bonds between the compound and other molecules, leading to the formation of larger structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form specific bonds with these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and changes in cellular signaling.
Comparación Con Compuestos Similares
4-Imidazolidinone, 3-(((4,9-dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)methylene)amino)-1-ethyl-2-thioxo- can be compared with other similar compounds, such as:
Imidazolidinones: These compounds share the imidazolidinone core but differ in their substituents and functional groups.
Furobenzopyrans: Compounds with the furobenzopyran structure but lacking the imidazolidinone and thioxo groups.
Thioxo derivatives: Compounds with thioxo groups but different core structures.
Propiedades
Número CAS |
201747-29-7 |
|---|---|
Fórmula molecular |
C19H17N3O6S |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
3-[(E)-(4,9-dimethoxy-5-oxofuro[3,2-g]chromen-7-yl)methylideneamino]-1-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H17N3O6S/c1-4-21-9-13(24)22(19(21)29)20-8-10-7-12(23)14-15(25-2)11-5-6-27-16(11)18(26-3)17(14)28-10/h5-8H,4,9H2,1-3H3/b20-8+ |
Clave InChI |
TZINNODXPXMVLP-DNTJNYDQSA-N |
SMILES isomérico |
CCN1CC(=O)N(C1=S)/N=C/C2=CC(=O)C3=C(C4=C(C(=C3O2)OC)OC=C4)OC |
SMILES canónico |
CCN1CC(=O)N(C1=S)N=CC2=CC(=O)C3=C(C4=C(C(=C3O2)OC)OC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


